3-Benzylidene-2,4-pentanedione is an organic compound with the molecular formula C₁₂H₁₂O₂ and a molecular weight of 188.22 g/mol. It is also known by various names, including Benzalacetylacetone and 3-(phenylmethylene)-2,4-pentanedione. The compound features a conjugated system with a carbonyl group, making it a versatile intermediate in organic synthesis. Its structure consists of a benzylidene moiety attached to a diketone framework, which contributes to its reactivity and biological activity .
These reactions highlight its utility as a building block in synthetic organic chemistry.
Research indicates that 3-benzylidene-2,4-pentanedione exhibits noteworthy biological activities. It has been studied for its potential as an antimicrobial agent and has shown cytotoxic effects against various cancer cell lines. The compound's ability to inhibit certain enzymes and interact with biological targets makes it a candidate for further pharmacological studies .
The synthesis of 3-benzylidene-2,4-pentanedione typically involves:
3-Benzylidene-2,4-pentanedione finds applications in various fields:
Studies have explored the interactions of 3-benzylidene-2,4-pentanedione with various biological systems:
These interaction studies are crucial for understanding its mechanism of action and potential therapeutic applications.
Several compounds share structural similarities with 3-benzylidene-2,4-pentanedione. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Acetylacetone | C₅H₈O₂ | Simple diketone structure; widely used solvent |
3-Hydroxy-2-butanone | C₄H₈O₂ | Contains hydroxyl group; involved in metabolic pathways |
1,3-Diphenylpropane-1,3-dione | C₁₄H₁₄O₂ | Contains two phenyl groups; used in organic synthesis |
What sets 3-benzylidene-2,4-pentanedione apart is its unique combination of a benzylidene moiety and diketone functionality. This structure not only enhances its reactivity but also contributes to its diverse biological activities compared to simpler diketones or phenolic compounds.
3-Benzylidene-2,4-pentanedione, a β-diketone derivative, emerged as a compound of interest through advancements in condensation reactions in the late 19th and early 20th centuries. While its exact discovery date remains undocumented, its synthesis aligns with the Claisen-Schmidt condensation framework, a method pioneered by Rainer Ludwig Claisen and Charles-Claude-Alexandre Claparède for preparing α,β-unsaturated ketones. Early applications focused on its role as a precursor in heterocyclic syntheses, as demonstrated in studies where benzaldehyde and acetylacetone were condensed under basic conditions to form benzylidene derivatives. By the mid-20th century, its utility expanded into coordination chemistry, particularly as a ligand for transition metals.
The compound’s systematic IUPAC name is 3-benzylidenepentane-2,4-dione, reflecting its structural features:
Molecular Formula: C12H12O2
Molecular Weight: 188.22 g/mol
Key Structural Data:
Property | Value | Source |
---|---|---|
Boiling Point | 185–188 °C at 15 mmHg | |
Density | 1.081 g/mL at 25 °C | |
Refractive Index | Not explicitly reported | – |
CAS Registry Number | 4335-90-4 |
The planar structure of the enone system (α,β-unsaturated diketone) enables resonance stabilization, which is critical for its reactivity in cycloadditions and metal coordination.
3-Benzylidene-2,4-pentanedione occupies a niche in synthetic and materials chemistry due to its dual functionality:
Irritant